molecular formula C7H10ClN3O2S B15230842 4-Amino-5-chloro-N,N-dimethylpyridine-3-sulfonamide

4-Amino-5-chloro-N,N-dimethylpyridine-3-sulfonamide

Cat. No.: B15230842
M. Wt: 235.69 g/mol
InChI Key: PTEZYFJXRLOXCP-UHFFFAOYSA-N
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Description

4-Amino-5-chloro-N,N-dimethylpyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound features a pyridine ring substituted with an amino group, a chloro group, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-chloro-N,N-dimethylpyridine-3-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a pyridine derivative followed by sulfonation and subsequent amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-chloro-N,N-dimethylpyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of sulfonamide derivatives with different functional groups.

Scientific Research Applications

4-Amino-5-chloro-N,N-dimethylpyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-5-chloro-N,N-dimethylpyridine-3-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication. The compound may also interact with other enzymes and proteins, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5-chloro-2-methoxybenzamide: This compound has a similar structure but features a methoxy group instead of a sulfonamide group.

    2-Amino-5-chloro-N,3-dimethylbenzamide: This compound has a benzamide group instead of a pyridine ring.

Uniqueness

4-Amino-5-chloro-N,N-dimethylpyridine-3-sulfonamide is unique due to its combination of functional groups, which provide a distinct set of chemical properties and reactivity. The presence of the sulfonamide group, in particular, enhances its potential as an antimicrobial agent and its versatility in chemical synthesis.

Properties

Molecular Formula

C7H10ClN3O2S

Molecular Weight

235.69 g/mol

IUPAC Name

4-amino-5-chloro-N,N-dimethylpyridine-3-sulfonamide

InChI

InChI=1S/C7H10ClN3O2S/c1-11(2)14(12,13)6-4-10-3-5(8)7(6)9/h3-4H,1-2H3,(H2,9,10)

InChI Key

PTEZYFJXRLOXCP-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CN=CC(=C1N)Cl

Origin of Product

United States

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